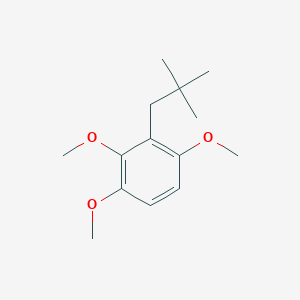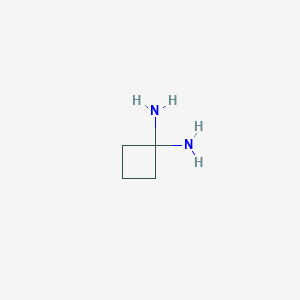
Cyclobutane-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane-1,1-diamine is an organic compound characterized by a cyclobutane ring with two amine groups attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cyclobutene in the presence of a nickel catalyst . Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals . Additionally, cyclobutane rings can be constructed using classical malonate alkylation chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into cyclobutane derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include cyclobutane derivatives with different functional groups, such as amides, nitriles, and substituted amines .
Wissenschaftliche Forschungsanwendungen
Cyclobutane-1,1-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of cyclobutane-1,1-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules, influencing various biochemical pathways. The compound’s sterically constrained structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
- Cyclobutane-1,3-diamine
- 6-amino-3-azaspiro[3.3]heptane
- 3,6-diaminospiro[3.3]heptane
Comparison: Cyclobutane-1,1-diamine is unique due to the positioning of its amine groups on the same carbon atom, which imparts distinct steric and electronic properties. This configuration differentiates it from other cyclobutane diamines, such as cyclobutane-1,3-diamine, where the amine groups are positioned on different carbon atoms . The unique structure of this compound makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.
Eigenschaften
CAS-Nummer |
185670-91-1 |
|---|---|
Molekularformel |
C4H10N2 |
Molekulargewicht |
86.14 g/mol |
IUPAC-Name |
cyclobutane-1,1-diamine |
InChI |
InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2 |
InChI-Schlüssel |
XRLHAJCIEMOBLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
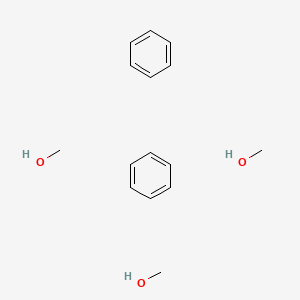
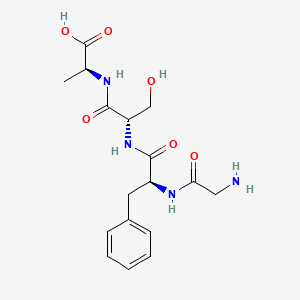
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
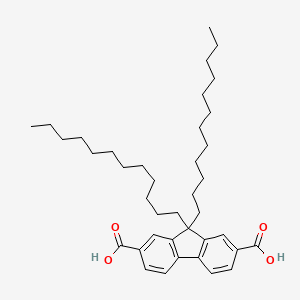
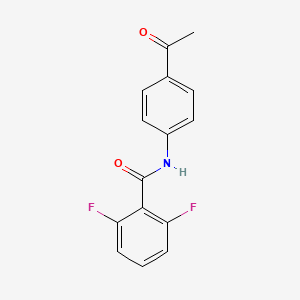

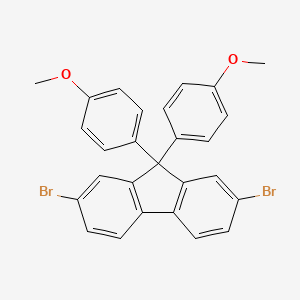
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
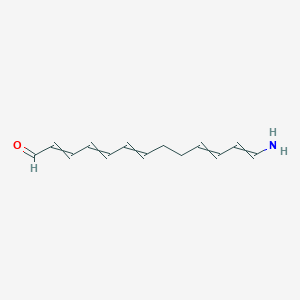
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

